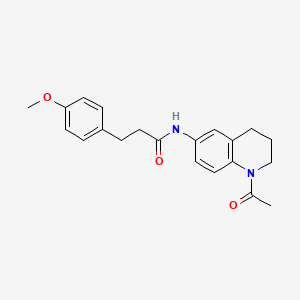

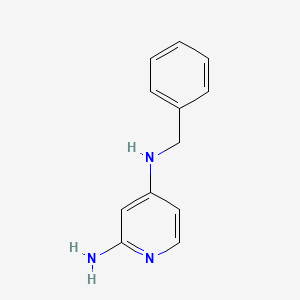

4-N-benzylpyridine-2,4-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While there isn’t specific information available on the synthesis of “4-N-benzylpyridine-2,4-diamine”, there are related studies on the synthesis of similar compounds. For instance, a new aromatic heterocyclic diamine monomer containing a bi-benzimidazole unit was synthesized from a compound prepared via the reaction of 3,3′,4,4′-biphenyltetramine and p-nitrobenzaldehyde . Another study discussed the synthesis of a group of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives .

Molecular Structure Analysis

The molecular weight of “4-N-benzylpyridine-2,4-diamine” is 199.26 . The InChI Code for this compound is 1S/C12H13N3/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H3,13,14,15) .

Physical And Chemical Properties Analysis

The physical form of “4-N-benzylpyridine-2,4-diamine” is oil . It is stored at room temperature .

Wissenschaftliche Forschungsanwendungen

Spectroscopic Properties and Crystal Structure

Research on derivatives of 4-benzoylpyridine, which shares structural features with 4-N-benzylpyridine-2,4-diamine, highlights their utility in understanding crystal structures and spectroscopic properties. Kolev et al. (2009) synthesized novel anyles of 4-benzoylpyridine, elucidating their structure spectroscopically and thermally, and for the first time reported the crystal structure of an anyle-pyridine derivative. This research contributes to our understanding of molecular interactions and structural elucidation in materials science (Kolev et al., 2009).

Luminescent Properties and Applications

Studies on the coordination chemistry of dipyridylbenzene and the development of luminescent metal complexes underscore the potential for using similar diamine compounds in creating luminescent materials. Williams (2009) reviewed the applications of dipyridylbenzene derivatives in organic light-emitting device (OLED) technology and as cell imaging agents, highlighting the broad applicability of these compounds in photophysics and materials science (Williams, 2009).

Synthesis and Characterization of Novel Polymers

Zhang et al. (2005) synthesized a new kind of aromatic diamine monomer containing a pyridine unit, demonstrating its utility in preparing polyimides with unique physical properties, thermostability, and solubility. This research indicates the potential of diamine compounds in synthesizing novel materials with specific desired properties (Zhang et al., 2005).

Corrosion Inhibition

Singh and Quraishi (2016) evaluated novel synthesized compounds for their corrosion inhibiting properties on mild steel, revealing significant inhibition efficiency. This suggests potential applications of diamine compounds in industrial processes, such as steel pickling and oil well acidization, to protect against corrosion (Singh & Quraishi, 2016).

Antimicrobial Activity

Bogatcheva et al. (2006) identified new diamine scaffolds with activity against Mycobacterium tuberculosis, showcasing the potential of diamine compounds in developing new antimicrobial agents. This highlights the importance of diamine scaffolds in pharmaceutical research and their potential contributions to treating infectious diseases (Bogatcheva et al., 2006).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-N-benzylpyridine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H3,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWHBJFDNDWFHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=NC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-N-benzylpyridine-2,4-diamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2752162.png)

![N-(4-chlorobenzyl)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamide](/img/structure/B2752171.png)

![4-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]benzonitrile](/img/structure/B2752173.png)

![2-(2-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid;hydrochloride](/img/structure/B2752181.png)